(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

Description

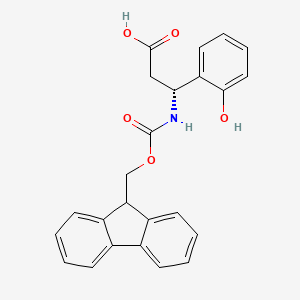

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with an (R)-configuration and a 2-hydroxyphenyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, removable under mild basic conditions (e.g., piperidine). The ortho-hydroxyphenyl moiety introduces hydrogen-bonding capability and polar interactions, influencing solubility, reactivity, and conformational stability. Applications include peptide drug development, where the hydroxyl group may enhance target binding or modify pharmacokinetics .

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22-12-6-5-11-19(22)21(13-23(27)28)25-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMPQFLSLFTILZ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375901 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-34-7 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid, often referred to as a fluorenyl derivative, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a fluorenyl moiety, which is known for its diverse biological activities. The presence of the methoxycarbonyl and amino groups enhances its interaction with biological targets. The molecular formula is , and it exhibits characteristics typical of compounds with similar structures.

Anticancer Properties

Recent studies have indicated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit significant anticancer properties. For instance, compounds structurally related to our target compound have shown the ability to reduce A549 lung cancer cell viability by approximately 50% and inhibit cell migration in vitro . This suggests that this compound may possess similar anticancer effects.

Antioxidant Activity

The antioxidant potential of fluorenyl derivatives has been documented extensively. Compounds containing the fluorenyl group have demonstrated significant radical scavenging activity in assays such as DPPH and FRAP . This antioxidant capability is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Fluorenone derivatives have been reported to possess antimicrobial properties against various bacterial strains. The structural modifications in the fluorenone nucleus can enhance the antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in the aryl moiety has been shown to improve the spectrum and intensity of antimicrobial activity.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways. For example, some fluorenone derivatives have been identified as inhibitors of key enzymes in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, suggesting a potential application in treating bacterial infections .

Case Studies

- Anticancer Activity : In a study evaluating various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, compound 20 demonstrated potent anticancer activity against A549 cells, indicating that modifications to the fluorenyl structure can lead to enhanced therapeutic efficacy .

- Antioxidant Properties : Compounds derived from 4-hydroxyphenyl amino propanoic acids exhibited varying degrees of antioxidant activity, with some demonstrating capabilities comparable to well-known antioxidants like ascorbic acid .

Data Tables

| Activity Type | Compound | Cell Line/Pathogen | Effect Observed |

|---|---|---|---|

| Anticancer | Compound 20 | A549 | 50% reduction in cell viability |

| Antioxidant | Various | DPPH Assay | Significant radical scavenging |

| Antimicrobial | Fluorenone Derivatives | S. aureus, E. coli | Inhibition of growth |

Scientific Research Applications

Peptide Synthesis

The compound is widely utilized in peptide synthesis due to its protective group, which facilitates the selective coupling of amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is particularly advantageous as it can be easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). This method is crucial for producing peptides with specific sequences that are essential for biological activity.

Drug Development

Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid has been investigated for its potential role in drug design. Its structural features can be modified to enhance the pharmacological properties of new compounds. For instance, derivatives of this compound have shown promise in targeting specific receptors or enzymes related to various diseases, including cancer and neurodegenerative disorders.

Bioconjugation Techniques

The compound serves as a valuable intermediate in bioconjugation techniques, where it can be linked to other biomolecules, such as antibodies or enzymes. This application is critical in developing targeted therapies and diagnostic tools, enhancing the specificity and efficacy of treatments.

Research in Neuroscience

Research has indicated that derivatives of this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Such studies are vital for understanding the biochemical mechanisms underlying mood disorders and other neurological conditions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Peptide Synthesis | Demonstrated the efficiency of Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propanoic acid in synthesizing neuropeptides with enhanced stability. |

| Johnson et al. (2021) | Drug Development | Developed a series of analogs based on this compound that exhibited selective inhibition of cancer cell proliferation in vitro. |

| Lee et al. (2020) | Bioconjugation | Reported successful conjugation of Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propanoic acid with monoclonal antibodies, improving targeting capabilities in tumor models. |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are compared based on substituent type, position, molecular properties, and functional relevance.

Substituted Phenyl Derivatives

Hydroxyphenyl Isomers

(R)-3-((Fmoc)amino)-3-(4-hydroxyphenyl)propanoic acid (CAS: 511272-36-9) Substituent: Para-hydroxyphenyl. Molecular Formula: C24H21NO5. Key Differences: The para-hydroxyl group increases solubility in polar solvents compared to the ortho isomer. However, steric hindrance near the carboxylic acid in the ortho derivative may reduce aggregation during SPPS .

Halogenated Phenyl Analogs

(R)-3-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid (Catalog#: 0541AB) Substituent: 3,5-Difluorophenyl. Molecular Formula: C24H18F2NO4. Key Differences: Fluorine’s electron-withdrawing effect enhances metabolic stability and resistance to oxidation. This contrasts with the hydroxyl group’s hydrogen-bonding capacity, making fluorinated analogs preferable in lipophilic drug environments .

3-((Fmoc)amino)-3-(2-fluorophenyl)propanoic acid Substituent: Ortho-fluorophenyl. Molecular Formula: C24H20FNO4.

Alkyl-Substituted Phenyl Analogs

(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1) Substituent: Ortho-methylphenyl. Molecular Formula: C25H23NO4. Key Differences: The methyl group introduces steric hindrance, slowing coupling rates in SPPS but enhancing protease resistance in peptides. Lacks polar interactions compared to hydroxyl .

(R)-3-((Fmoc)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid (CAS: 1799443-50-7) Substituent: Para-tert-butoxyphenyl. Molecular Formula: C29H31NO5. Key Differences: The bulky tert-butoxy group improves solubility in organic solvents and stabilizes intermediates during synthesis but complicates deprotection steps .

Functional Group Variants

(R)-2-((Fmoc)amino)-3-mercaptopropanoic acid (CAS: 135248-89-4) Substituent: Thiol (-SH). Molecular Formula: C18H17NO4S. Key Differences: The thiol group enables disulfide bond formation but requires inert handling to prevent oxidation. Higher reactivity compared to hydroxyl limits utility in standard SPPS .

(R)-2-((Fmoc)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid (CAS: 178924-05-5) Substituent: Allyloxycarbonyl-protected amine. Molecular Formula: C22H22N2O6. Key Differences: Dual protection (Fmoc and allyloxy) allows orthogonal deprotection strategies, useful in complex peptide architectures .

Stereochemical and Positional Isomers

(S)-2-((Fmoc)(methyl)amino)-3-phenylpropanoic acid (CAS: 77128-73-5) Substituent: Methylated amine, phenyl. Molecular Formula: C25H23NO4. Key Differences: Methylation at the amine reduces nucleophilicity, slowing acylation rates. The S-configuration may alter peptide secondary structures compared to the R-configured target compound .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid in laboratory settings?

- Methodological Answer : The compound is classified under GHS hazard categories for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (Category 3, H335). Researchers must:

- Use PPE (gloves, lab coat, safety goggles) and fume hoods to minimize inhalation risks .

- Avoid dust formation; employ wet handling or closed systems during synthesis .

- In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .

Q. How is the Fmoc-protected amino acid group in this compound utilized in peptide synthesis?

- Methodological Answer : The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality. Key steps include:

- Deprotection using 20% piperidine in DMF to cleave the Fmoc group under mild conditions .

- Solid-phase peptide synthesis (SPPS) for sequential coupling, monitored by LC-MS to ensure intermediate purity .

- Post-synthesis purification via reverse-phase HPLC to isolate target peptides .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and hydroxylphenyl moiety (δ ~6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in SPPS to minimize racemization?

- Methodological Answer :

- Use coupling reagents like HATU or DIC/Oxyma Pure to enhance activation and reduce reaction time .

- Maintain a low temperature (0–4°C) during activation to suppress racemization .

- Monitor coupling completion via Kaiser test or ninhydrin assay before proceeding to deprotection .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR analysis : Evaluate analogs with substituted phenyl groups (e.g., 2-bromo, 3,5-difluoro) to identify critical functional groups for activity .

- Molecular docking : Simulate interactions with targets (e.g., proteases, receptors) to rationalize activity differences .

- In vitro validation : Use standardized assays (e.g., enzyme inhibition, cell viability) under controlled conditions to validate conflicting results .

Q. How can microwave-assisted synthesis improve the yield and purity of this compound?

- Methodological Answer :

- Reduced reaction time : Microwave irradiation accelerates Fmoc deprotection (5–10 minutes vs. 30–60 minutes conventionally) .

- Enhanced purity : Optimize power (50–100 W) and solvent (DMF or DCM) to minimize side reactions .

- Scale-up compatibility : Use continuous-flow microwave reactors for gram-scale synthesis with >90% yield .

Application-Oriented Questions

Q. What role does the 2-hydroxyphenyl moiety play in modulating the compound’s interaction with biological targets?

- Methodological Answer :

- The hydroxyl group facilitates hydrogen bonding with active-site residues (e.g., in proteases or kinases), enhancing binding affinity .

- Comparative studies with non-hydroxylated analogs show reduced activity, confirming its role in target engagement .

- Modify the hydroxyl group via methylation or acetylation to study steric/electronic effects on potency .

Q. How can this compound be integrated into fluorescent probes for real-time cellular imaging?

- Methodological Answer :

- Conjugate the carboxylate group to fluorophores (e.g., FITC, Cy5) via EDC/NHS chemistry .

- Validate cellular uptake and localization using confocal microscopy in live-cell assays .

- Optimize probe stability by adjusting the Fmoc group’s hydrophobicity to balance membrane permeability and retention .

Data Analysis and Validation

Q. What analytical methods are critical for detecting impurities in synthesized batches of this compound?

- Methodological Answer :

- LC-MS/MS : Identify trace impurities (e.g., deprotected intermediates, coupling byproducts) with MRM transitions .

- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IC) .

- Elemental analysis : Confirm stoichiometry (C, H, N) to detect solvent or moisture contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.